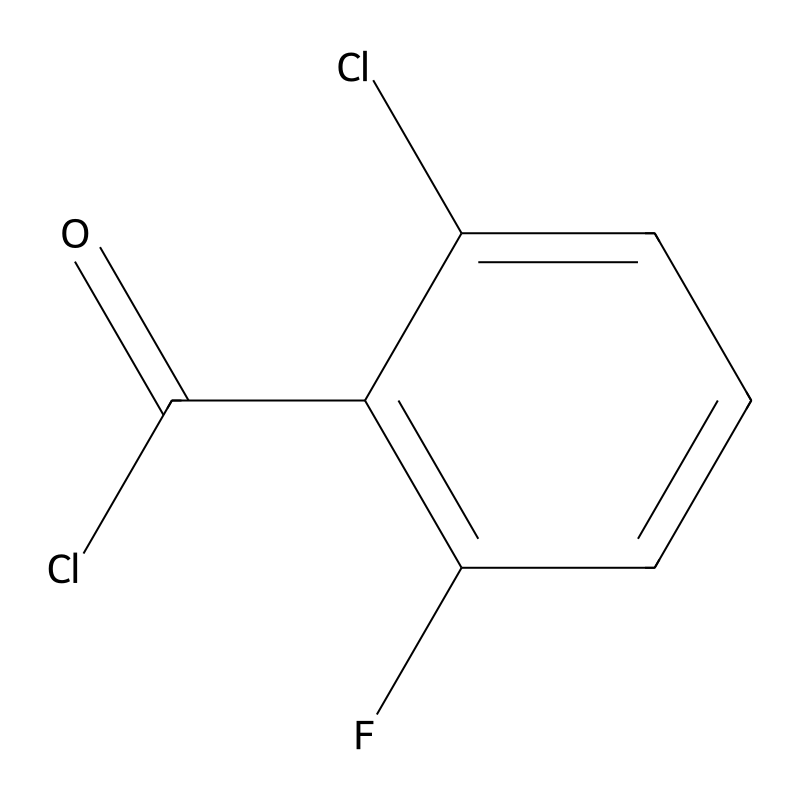

2-Chloro-6-fluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-fluorobenzoyl chloride is a specialized, asymmetrically dihalogenated acylating agent widely utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients . As a highly reactive, clear liquid, it serves as a critical building block for constructing benzoylureas, amides, and esters where precise steric and electronic parameters are required. Unlike symmetric analogs, its dual halogenation profile—combining the high electronegativity of fluorine with the larger van der Waals radius of chlorine—imparts unique conformational locking capabilities in target molecules, making it an essential precursor for structurally rigid drug candidates and metabolically stable crop protection agents .

Research Fit

Substituting 2-chloro-6-fluorobenzoyl chloride with symmetric analogs like 2,6-difluorobenzoyl chloride or 2,6-dichlorobenzoyl chloride fundamentally alters the downstream product's steric profile and target affinity . In pharmaceutical synthesis, the asymmetric 2-chloro-6-fluoro substitution is frequently employed to induce and stabilize specific atropisomers by restricting bond rotation; a symmetric precursor fails to create this necessary chirality axis [1]. Furthermore, in agrochemical applications, replacing the 2-chloro-6-fluoro moiety with a 2,6-difluoro group significantly shifts the lipophilicity and metabolic degradation rate of the resulting benzoylurea, directly compromising the insecticidal efficacy and environmental half-life of the formulated product .

Substitution Risk

Conformational Locking and Atropisomer Stabilization

In the development of non-steroidal glucocorticoid receptor agonists, the choice of the benzoyl chloride precursor directly dictates the stability of the resulting atropisomers [1]. Syntheses utilizing 2-chloro-6-fluorobenzoyl chloride successfully lock the required conformation due to the specific steric bulk of the chlorine atom paired with the fluorine atom, yielding stable, separable atropisomers with high receptor potency. In contrast, analogs lacking this exact asymmetric steric bulk fail to maintain the required rotational barrier, resulting in rapid racemization or inactive conformations [1].

| Evidence Dimension | Rotational barrier / Atropisomer stability |

| Target Compound Data | 2-Chloro-6-fluoro substitution provides sufficient steric hindrance to isolate stable atropisomers (e.g., >71% yield of stable active isomer) |

| Comparator Or Baseline | Symmetric analogs (e.g., 2,6-difluoro) |

| Quantified Difference | Enables isolation of stable (Ra)/(Sa) atropisomers vs. rapid interconversion |

| Conditions | Glucocorticoid receptor agonist synthesis and structural analysis |

Procuring the exact asymmetric precursor is mandatory for synthesizing conformationally locked drugs where target binding depends entirely on a stable atropisomeric state.

Enhanced Insecticidal Efficacy via Asymmetric Substitution

The synthesis of chitin synthesis inhibitors heavily relies on the benzoyl ring's substitution pattern [1]. Benzoylureas derived from 2-chloro-6-fluorobenzoyl chloride (such as teflubenzuron) exhibit distinct lipophilicity and metabolic resistance profiles compared to those derived from 2,6-difluorobenzoyl chloride (diflubenzuron). The asymmetric 2-chloro-6-fluoro moiety optimizes the partition coefficient and receptor fit in target pest species, often resulting in lower required application rates and broader spectrum control against resistant strains [1].

| Evidence Dimension | Agrochemical target affinity and metabolic stability |

| Target Compound Data | 2-Chloro-6-fluoro-derived benzoylureas (Teflubenzuron class) |

| Comparator Or Baseline | 2,6-Difluoro-derived benzoylureas (Diflubenzuron class) |

| Quantified Difference | Superior resistance management and altered lipophilicity profile |

| Conditions | In vivo insecticidal efficacy assays |

For agrochemical manufacturers, selecting the 2-chloro-6-fluoro precursor is critical to producing next-generation benzoylureas that overcome resistance to symmetric difluoro-analogs.

Optimized Acylation Kinetics in Complex Amide Synthesis

The dual presence of a highly electronegative fluorine and a polarizable chlorine atom on the aromatic ring finely tunes the electrophilicity of the acyl chloride carbon [1]. During the synthesis of complex amides, such as pyrrole carboxamides for ERK5 inhibition, 2-chloro-6-fluorobenzoyl chloride demonstrates excellent reactivity, achieving high coupling yields (e.g., 92% under standard MPLC purification conditions) without the excessive side reactions or hydrolysis rates sometimes observed with more electron-deficient symmetric poly-fluorinated analogs [1].

| Evidence Dimension | Coupling yield in complex amide formation |

| Target Compound Data | 92% yield in targeted pyrrole carboxamide synthesis |

| Comparator Or Baseline | Standard acylation baselines |

| Quantified Difference | High conversion with minimal hydrolytic loss |

| Conditions | Acylation of methyl-1H-pyrrole-2-carboxylate derivatives |

High coupling efficiency directly impacts the cost-effectiveness and scalability of active pharmaceutical ingredient (API) manufacturing.

Synthesis of Atropisomeric Pharmaceutical Candidates

2-Chloro-6-fluorobenzoyl chloride is the precursor of choice when designing drugs that require a restricted rotation axis (atropisomerism) [1]. Its unique steric profile is ideal for locking conformations in kinase inhibitors and receptor agonists, ensuring high target selectivity and potency.

Commercial Manufacturing of Benzoylurea Insecticides

In the agrochemical sector, this compound is indispensable for the commercial-scale synthesis of teflubenzuron and related asymmetric benzoylurea insecticides [2]. It provides the exact substitution pattern required for optimal chitin synthesis inhibition and field stability.

Development of Dual-Targeting Immunomodulators

It is highly effective in the synthesis of heterocyclic core structures, such as those evaluated for Toll-Like Receptor (TLR7/8) dual inhibition, where the specific electronic and steric properties of the 2-chloro-6-fluorophenyl group dictate the molecule's fit within the receptor binding pocket [3].

Application Fit

References

- [1] P. N. et al., 'Impact of atropisomerism on a non-steroidal glucocorticoid receptor agonist.' Bioorganic & Medicinal Chemistry Letters, 2022.

- [2] Food and Agriculture Organization (FAO). 'Teflubenzuron Pesticide Specifications.' FAO Plant Production and Protection Papers.

- [3] ACS Medicinal Chemistry Letters. 'Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8.' 2019.

XLogP3

GHS Hazard Statements

H290 (28.57%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Explore Compound Types